molecular formula C19H29N3O4 B4712233 N-cyclohexyl-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarboxamide

N-cyclohexyl-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarboxamide

Cat. No. B4712233
M. Wt: 363.5 g/mol
InChI Key: MRDOWOKNRBOGRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarboxamide, also known as CEH, is a chemical compound that has been studied for its potential applications in scientific research. CEH is a hydrazinecarboxamide derivative that has been synthesized and studied for its potential as a novel therapeutic agent.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and proliferation. This compound has been shown to inhibit the activity of various enzymes, including matrix metalloproteinases, which are involved in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to have anti-inflammatory and anti-oxidant properties. This compound has also been shown to have neuroprotective effects and has been studied for its potential as a treatment for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-cyclohexyl-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarboxamide has several advantages for lab experiments. It is easy to synthesize and can be produced in high yields with high purity. Additionally, this compound has been shown to have low toxicity and is well-tolerated in animal studies. However, there are also limitations to the use of this compound in lab experiments. This compound is not yet approved for human use, so its safety and efficacy in humans are not yet fully understood. Additionally, there is limited information available on the pharmacokinetics and pharmacodynamics of this compound.

Future Directions

There are several future directions for the study of N-cyclohexyl-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarboxamide. One area of research is the further characterization of the mechanism of action of this compound. Additionally, more studies are needed to evaluate the safety and efficacy of this compound in humans. Finally, there is potential for the development of new derivatives of this compound that may have improved anti-cancer and neuroprotective properties.

Scientific Research Applications

N-cyclohexyl-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarboxamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. This compound has been shown to have anti-cancer properties and has been studied for its potential as a novel therapeutic agent for the treatment of various types of cancer. Additionally, this compound has been studied for its potential as a neuroprotective agent and as a potential treatment for Alzheimer's disease.

properties

IUPAC Name

1-cyclohexyl-3-[[2-(3,4-diethoxyphenyl)acetyl]amino]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O4/c1-3-25-16-11-10-14(12-17(16)26-4-2)13-18(23)21-22-19(24)20-15-8-6-5-7-9-15/h10-12,15H,3-9,13H2,1-2H3,(H,21,23)(H2,20,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRDOWOKNRBOGRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CC(=O)NNC(=O)NC2CCCCC2)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.